O-Methylpallidine

Description

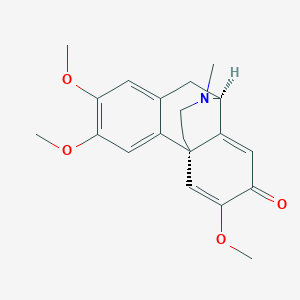

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3/t15-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPGJIUVRZHFCM-YWZLYKJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Methylpallidine: A Technical Guide to its Discovery, Isolation from Lindera glauca, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylpallidine, a morphinandienone alkaloid, has been identified within the plant species Lindera glauca. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from this botanical source. It details the experimental protocols for extraction and purification and presents the spectroscopic data crucial for its structural elucidation. Furthermore, this document summarizes the known biological activities of this compound, offering insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Lindera glauca, a deciduous shrub belonging to the Lauraceae family, is distributed across East Asia and has been a source of various bioactive secondary metabolites. Among these are numerous alkaloids, a class of naturally occurring compounds with diverse pharmacological activities. This guide focuses on a specific morphinandienone alkaloid, this compound, which has been reported to be a constituent of Lindera glauca.[1] The morphinandienone structural scaffold is of significant interest to medicinal chemists due to its presence in clinically important analgesics. This document serves as a technical resource, consolidating the available information on the discovery, isolation, and biological properties of this compound, with a specific emphasis on its isolation from Lindera glauca.

Discovery and Initial Isolation from Lindera glauca

Further investigation into the broader context of alkaloid chemistry reveals that the initial isolation and structural elucidation of many morphinandienone alkaloids occurred in the mid-20th century. A comprehensive review by K.L. Stuart in 1971 on the topic of morphinandienone alkaloids provides a foundational understanding of this class of compounds. The synthesis of this compound N-oxide from this compound has been described, indicating the availability of the parent compound for further chemical studies.[2]

Physicochemical Properties and Spectroscopic Data

The structural characterization of this compound is accomplished through a combination of spectroscopic techniques. The following table summarizes its key physicochemical properties and the expected spectroscopic data based on its known structure.

| Property | Data |

| Molecular Formula | C₂₀H₂₃NO₄ |

| Molecular Weight | 341.4 g/mol |

| Appearance | Typically a crystalline solid |

| UV λmax (in EtOH) | ~240 nm, ~286 nm |

| IR (KBr) νmax | ~1670 cm⁻¹ (conjugated ketone), ~1640 cm⁻¹, ~1620 cm⁻¹ (aromatic) |

| ¹H-NMR (CDCl₃) | Signals corresponding to methoxy groups, an N-methyl group, aromatic protons, and aliphatic protons. |

| ¹³C-NMR (CDCl₃) | Resonances for carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons. |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z 341, with characteristic fragmentation patterns. |

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation and purification of alkaloids, including this compound, from a plant source like Lindera glauca. This protocol is based on standard phytochemical techniques and should be adapted and optimized based on the specific plant material and laboratory conditions.

Extraction

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., roots, stems, or leaves of Lindera glauca) is the starting point.

-

Solvent Extraction: The powdered material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating. This process is often carried out using a Soxhlet apparatus or by repeated maceration.

-

Acid-Base Extraction:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is washed with a nonpolar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The aqueous layer is then basified with a base (e.g., NH₄OH or Na₂CO₃) to a pH of approximately 9-10. This deprotonates the alkaloids, making them insoluble in water.

-

The basified aqueous solution is then extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction.

-

Purification

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over a stationary phase such as silica gel or alumina.

-

A gradient elution system of increasing polarity, for instance, a mixture of chloroform and methanol, is used to separate the different alkaloids.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., Dragendorff's reagent for alkaloids).

-

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles can be further purified using pTLC to isolate the pure this compound.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent or solvent mixture to obtain a high-purity crystalline solid.

References

O-Methylpallidine: A Technical Overview of its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of O-Methylpallidine, a morphinan alkaloid with potential pharmacological significance. This document details its known natural sources and delves into the intricate biosynthetic pathway responsible for its formation in plants. The information is presented to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified as a naturally occurring alkaloid in a limited number of plant species. The primary sources reported in the scientific literature are:

-

Lindera glauca : A plant species belonging to the Lauraceae family.

-

Nandina domestica : Commonly known as heavenly bamboo, this plant is a member of the Berberidaceae family.

Biosynthesis of this compound

This compound is a member of the morphinan class of alkaloids, which are derived from the precursor (R)-reticuline. The biosynthesis of morphinan alkaloids is a complex process involving a series of enzymatic reactions. The proposed biosynthetic pathway leading to the core morphinan structure is detailed below.

The biosynthesis of morphinan alkaloids, including this compound, begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted to (S)-reticuline, which is then epimerized to (R)-reticuline. (R)-reticuline serves as the central precursor for the synthesis of the morphinan scaffold.

The key steps in the formation of the morphinan skeleton from (R)-reticuline are as follows:

-

Oxidative Coupling: The enzyme Salutaridine Synthase , a cytochrome P450 enzyme, catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine.

-

Reduction: Salutaridine Reductase then reduces the keto group of salutaridine to a hydroxyl group, yielding salutaridinol.

-

Acetyl-CoA Dependent Acetylation: Salutaridinol 7-O-acetyltransferase acetylates the 7-hydroxyl group of salutaridinol to form salutaridinol-7-O-acetate.

-

Spontaneous Cyclization: Salutaridinol-7-O-acetate undergoes a spontaneous allylic elimination and intramolecular cyclization to form thebaine, which possesses the characteristic morphinan ring system.

From thebaine, a series of demethylation, reduction, and rearrangement reactions, catalyzed by various enzymes including O-methyltransferases, lead to the diverse array of morphinan alkaloids, including this compound. The specific enzymatic steps leading from the core morphinan structure to this compound have not been fully elucidated and represent an area for future research.

Biosynthetic Pathway of the Morphinan Skeleton

Caption: Proposed biosynthetic pathway from (R)-Reticuline to the core morphinan structure.

Experimental Protocols

Detailed and validated experimental protocols for the specific isolation, quantification, and characterization of this compound are not extensively reported in the peer-reviewed literature. However, general methodologies for the study of plant alkaloids can be adapted for this purpose.

General Protocol for Alkaloid Extraction from Plant Material

This protocol provides a general framework for the extraction of alkaloids from plant tissues. Optimization will be necessary for specific plant materials and for maximizing the yield of this compound.

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., leaves, stems, roots) from Lindera glauca or Nandina domestica.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, or freeze-dry to preserve chemical integrity.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 24-48 hours with occasional agitation. The choice of solvent should be optimized based on the polarity of this compound.

-

Alternatively, use Soxhlet extraction for a more exhaustive extraction process.

-

Filter the extract through cheesecloth or filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).

-

Wash the acidic solution with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds.

-

Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.

-

Extract the liberated free alkaloids into an immiscible organic solvent (e.g., chloroform or dichloromethane).

-

Repeat the extraction several times to ensure complete recovery of the alkaloids.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield an enriched alkaloid fraction.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A specific HPLC method for the quantification of this compound has not been detailed in the literature. The following provides a general starting point for method development.

-

Instrumentation: A standard HPLC system equipped with a UV or a mass spectrometer (MS) detector.

-

Column: A reversed-phase C18 column is a common choice for alkaloid analysis.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. The gradient program will need to be optimized to achieve good separation of this compound from other components in the extract.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound, or for higher sensitivity and specificity, mass spectrometry (LC-MS).

-

Quantification: An external standard calibration curve should be prepared using a purified and quantified standard of this compound. The concentration in the plant extract can then be determined by comparing its peak area to the calibration curve.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: To determine the number and types of protons in the molecule and their connectivity through spin-spin coupling.

-

13C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule and unambiguously assign all proton and carbon signals.

The acquisition of a pure sample of this compound is a prerequisite for its comprehensive NMR analysis.

Future Directions

The study of this compound presents several opportunities for future research. Key areas that require further investigation include:

-

Quantitative analysis of this compound in its natural source plants to understand its distribution and accumulation.

-

Elucidation of the specific enzymatic steps in the biosynthetic pathway leading from the core morphinan structure to this compound.

-

Pharmacological screening of purified this compound to determine its biological activities and potential therapeutic applications.

-

Development and validation of robust analytical methods for the routine quantification and quality control of this compound in plant extracts and derived products.

This technical guide serves as a foundational resource for researchers interested in this compound. While significant knowledge exists regarding the broader class of morphinan alkaloids, focused research on this compound is needed to unlock its full scientific and therapeutic potential.

O-Methylpallidine: A Technical Overview of its Chemical Structure, Stereochemistry, and Biological Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylpallidine is a naturally occurring aporphine alkaloid found in several plant species. As a member of this extensive class of pharmacologically active compounds, it possesses a characteristic tetracyclic isoquinoline core structure. This technical guide provides a detailed examination of the chemical structure and stereochemistry of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this document also presents generalized experimental protocols for the isolation and characterization of aporphine alkaloids and discusses the well-established biological signaling pathways modulated by this compound class, thereby offering a comprehensive framework for its scientific evaluation.

Chemical Structure and Properties

This compound is chemically defined as (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6,10,13-pentaen-12-one. Its molecular structure is characterized by a rigid tetracyclic system, which imparts specific stereochemical properties and dictates its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₄ | PubChem |

| Molecular Weight | 341.4 g/mol | PubChem |

| IUPAC Name | (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6,10,13-pentaen-12-one | PubChem |

| CAS Number | 27510-33-4 | Biosynth |

| Topological Polar Surface Area | 48 Ų | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Stereochemistry

The stereochemistry of this compound is defined by the two chiral centers at positions 1 and 9, leading to the (1S, 9S) configuration. This specific spatial arrangement of substituents is crucial for its biological activity, as the enantiomeric form may exhibit different pharmacological properties. The rigid aporphine backbone restricts conformational flexibility, presenting a well-defined three-dimensional structure for receptor binding. The absolute configuration of aporphine alkaloids is a key determinant of their interaction with chiral biological macromolecules such as receptors and enzymes.

Experimental Protocols: A Generalized Approach for Aporphine Alkaloids

While specific experimental details for the isolation and structural elucidation of this compound are not extensively documented, the following protocols outline the general methodologies employed for aporphine alkaloids.

Isolation and Purification

The following workflow illustrates a typical procedure for the isolation of aporphine alkaloids from plant material.

Caption: Generalized workflow for the isolation of aporphine alkaloids.

Methodology:

-

Plant Material Preparation: The relevant plant parts are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to extraction with an appropriate organic solvent, typically methanol or ethanol, to isolate a wide range of secondary metabolites, including alkaloids.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction protocol. The extract is acidified to protonate the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then separated and basified to deprotonate the alkaloids, which can then be extracted back into an organic solvent.

-

Chromatographic Separation: The resulting crude alkaloid mixture is separated into individual components using chromatographic techniques. Column chromatography with silica gel or alumina is often used for initial separation, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

-

Crystallization: The purified this compound fraction is concentrated and crystallized from a suitable solvent system to obtain a pure crystalline solid.

Structural Elucidation

The definitive structure of an isolated aporphine alkaloid is determined through a combination of spectroscopic techniques.

Table 2: Spectroscopic Techniques for Structural Elucidation

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. Fragmentation patterns can provide clues about the structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, methoxy, carbonyl). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore system of the molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Determines the number and connectivity of hydrogen atoms. Chemical shifts, coupling constants, and integration provide detailed structural information. ¹³C NMR: Determines the number and types of carbon atoms in the molecule. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |

| X-ray Crystallography | Provides the unambiguous three-dimensional structure of the molecule in the solid state, including absolute stereochemistry, bond lengths, and bond angles. |

Biological Activity and Signaling Pathways

This compound belongs to the aporphine class of alkaloids, which are known to interact with various neurological receptors, particularly dopamine receptors.[1][2] While the specific signaling cascade for this compound is not detailed in the literature, the general mechanism of action for aporphine alkaloids at dopamine D1-like receptors is well-characterized.[2][3]

Modulation of Dopamine Receptor Signaling

Aporphine alkaloids can act as either agonists or antagonists at dopamine receptors.[2] The following diagram illustrates the canonical signaling pathway initiated by the activation of a Gs-coupled dopamine D1-like receptor, a common target for this class of compounds.[3]

Caption: Aporphine alkaloid modulation of the dopamine D1 receptor signaling pathway.

This pathway highlights how the binding of an aporphine alkaloid to the D1 receptor can initiate a cascade of intracellular events, leading to changes in gene expression and ultimately altering neuronal function. The specific effect (agonism or antagonism) of this compound would determine whether it stimulates or inhibits this pathway. Other signaling pathways, such as the NF-κB and AMPK pathways, have also been implicated in the biological activities of various aporphine alkaloids.[1]

Conclusion

This compound is a structurally defined aporphine alkaloid with potential for significant biological activity, characteristic of its chemical class. While a comprehensive experimental dataset for this specific molecule is not widely available, this guide provides a framework for its study based on established methodologies for related natural products. Further research is warranted to fully elucidate the spectroscopic properties, precise mechanism of action, and therapeutic potential of this compound. The information presented herein serves as a foundational resource for scientists engaged in natural product chemistry and drug discovery.

References

O-Methylpallidine (CAS No. 27510-33-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information on O-Methylpallidine (CAS No. 27510-33-4), a naturally occurring morphinandienone alkaloid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general characteristics of the broader class of morphinandienone and aporphine alkaloids to provide a contextual understanding of its potential properties and biological activities.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 27510-33-4 | [1][2] |

| Molecular Formula | C₂₀H₂₃NO₄ | [1][2] |

| Molecular Weight | 341.4 g/mol | [1][2] |

| Appearance | Yellow Powder | Commercial Supplier |

| Storage Conditions | 2-8°C Refrigerator | Commercial Supplier |

| IUPAC Name | (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2,4,6,10,13-pentaen-12-one | [2] |

| XLogP3-AA (Computed) | 2.3 | [2] |

| Hydrogen Bond Donor Count (Computed) | 0 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 5 | [2] |

| Rotatable Bond Count (Computed) | 3 | [2] |

| Topological Polar Surface Area (Computed) | 48 Ų | [2] |

Experimental Protocols

Isolation and Purification of this compound from Sarcocapnos enneaphylla

The following protocol is based on the described isolation of this compound from its natural source.

1. Extraction:

- Air-dried and powdered plant material of Sarcocapnos enneaphylla is exhaustively extracted with methanol at room temperature.

- The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction:

- The crude extract is acidified with a 5% hydrochloric acid solution.

- The acidic solution is washed with a nonpolar solvent such as diethyl ether to remove neutral and acidic impurities.

- The aqueous layer is then basified with a 20% sodium hydroxide solution to a pH of approximately 9-10.

- The basic solution is extracted with a chlorinated solvent like dichloromethane to partition the alkaloids into the organic phase.

- The organic extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness.

3. Chromatographic Purification:

- The resulting crude alkaloid mixture is subjected to column chromatography on silica gel.

- A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a dichloromethane-methanol gradient), is used to separate the different alkaloid components.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing this compound are pooled and the solvent is evaporated to yield the purified compound.

Pharmacological Properties and Potential Signaling Pathways

Disclaimer: Specific experimental data on the pharmacological activity, mechanism of action, and receptor binding profile of this compound are not currently available in the public scientific literature. The following information is a general overview of the known activities of the broader class of morphinandienone and aporphine alkaloids, to which this compound belongs. This is intended to provide a hypothetical framework for potential research directions.

Morphinandienone and aporphine alkaloids are known to possess a wide range of biological activities, with a significant focus on their interactions with the central nervous system.[1]

Potential Areas of Pharmacological Interest:

-

Neuropharmacological Activity: Many alkaloids in this class exhibit activity at various neurotransmitter receptors, including dopamine and serotonin receptors. Their potential as modulators of neurological pathways makes them of interest for investigating conditions such as depression, anxiety, and epilepsy.[1]

-

Anticancer Activity: Some aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Enzyme Inhibition: Certain alkaloids can act as inhibitors of key enzymes involved in cellular signaling pathways.

Hypothetical Signaling Pathway Involvement:

Given the structural similarity of this compound to other neuroactive alkaloids, a hypothetical area of investigation could be its interaction with dopaminergic signaling pathways.

Caption: Hypothetical interaction of this compound with dopaminergic signaling.

Experimental Workflows

The following diagram illustrates a general workflow for the screening and characterization of a novel natural product like this compound.

Caption: General workflow for natural product drug discovery.

Conclusion

This compound represents a natural product with potential for further investigation in the field of neuropharmacology, based on its classification as a morphinandienone alkaloid. However, there is a clear need for comprehensive experimental studies to elucidate its specific physicochemical properties and biological activities. The information and hypothetical frameworks provided in this guide are intended to serve as a foundation for future research endeavors into this compound. Researchers are encouraged to perform detailed spectroscopic analysis, solubility studies, and a broad range of in vitro and in vivo pharmacological assays to fully characterize the properties and therapeutic potential of this compound.

References

Spectroscopic Analysis of O-Methylpallidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylpallidine is a naturally occurring alkaloid belonging to the morphinandienone class. Found in various plant species, it is of interest to researchers in natural product chemistry and drug discovery due to its unique chemical structure and potential biological activities. This guide provides a comprehensive overview of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectral analysis are also presented to aid in the characterization of this and similar compounds.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₃NO₄ |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | (9S)-2,3,6-trimethoxy-N-methyl-5,7,8,9-tetrahydro-4bH-dibenzo[de,g]quinolin-10(11H)-one |

| CAS Number | 27510-33-4 |

Spectroscopic Data

Disclaimer: The following spectral data tables contain representative values for the functional groups and structural motifs present in this compound. Due to the limited availability of experimentally obtained and published raw data, these values should be considered illustrative examples for educational and guidance purposes. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.5 - 7.5 | m | 3H | Aromatic protons |

| 3.8 - 4.0 | s | 9H | Methoxy group protons (3 x -OCH₃) |

| 2.5 - 3.5 | m | 8H | Aliphatic and benzylic protons |

| 2.4 | s | 3H | N-methyl group protons (-NCH₃) |

¹³C NMR (Carbon NMR) Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| 180 - 190 | Carbonyl carbon (C=O) |

| 140 - 160 | Aromatic carbons (quaternary) |

| 110 - 130 | Aromatic carbons (CH) |

| 55 - 60 | Methoxy carbons (-OCH₃) |

| 40 - 50 | Aliphatic and benzylic carbons |

| 30 - 40 | N-methyl carbon (-NCH₃) |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1680 - 1660 | Strong | Conjugated Ketone (C=O) stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch (ethers) |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 341 | [M]⁺ (Molecular Ion) |

| 326 | [M - CH₃]⁺ |

| 298 | [M - C₂H₅N]⁺ |

| Further fragmentation | Loss of methoxy groups and other characteristic fragments |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of an organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent depends on the solubility of the compound and should be free of interfering signals in the regions of interest.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

For solutions: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest and place it in a suitable IR cell.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Optimize the ionization source parameters to achieve a stable and strong signal for the molecular ion.

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

Caption: Workflow for structural elucidation of an organic compound.

O-Methylpallidine: A Hypothetical In-Depth Technical Guide on its Mechanism of Action in the Central Nervous System

Disclaimer: The following technical guide is a hypothetical document based on the known pharmacology of the aporphine and tetrahydroisoquinoline alkaloid classes, to which "O-Methylpallidine" is presumed to belong based on its name. As of the date of this document, "this compound" is not a recognized compound in publicly available scientific literature. Therefore, the data, experimental protocols, and mechanisms described herein are representative of this class of compounds and should be considered illustrative.

Introduction

This compound is a putative novel psychoactive agent, hypothesized to be a methylated derivative of the aporphine alkaloid pallidine. Aporphine alkaloids and related tetrahydroisoquinolines are a diverse class of naturally occurring and synthetic compounds known for their significant effects on the central nervous system (CNS).[1] This class of molecules is considered a "privileged scaffold" in CNS drug discovery due to its ability to interact with a wide range of neurotransmitter receptors and other cellular targets.[1][2] This guide provides a comprehensive overview of the hypothesized mechanism of action of this compound within the CNS, drawing on data from structurally related and pharmacologically similar compounds.

Receptor Binding Profile

The primary mechanism of action of many aporphine and tetrahydroisoquinoline alkaloids is their interaction with various G-protein coupled receptors (GPCRs) in the CNS.[2] Based on the profiles of related compounds, this compound is predicted to exhibit affinity for dopamine, serotonin, and adrenergic receptors. Some related compounds also show affinity for opiate receptors.[3][4]

Dopamine Receptor Interactions

Aporphine alkaloids are well-known for their interaction with dopamine D1 and D2 receptors.[5] Depending on the specific substitutions on the aporphine core, these compounds can act as agonists, partial agonists, or antagonists.[5] Levo-tetrahydropalmatine (L-THP), an isoquinoline alkaloid, demonstrates antagonism at both D1 and D2 receptors.[6]

Serotonin Receptor Interactions

Many aporphine alkaloids also display significant affinity for various serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[1][2] The nature of this interaction (agonism vs. antagonism) is highly dependent on the specific chemical structure.

Adrenergic and Other Receptor Interactions

In addition to dopaminergic and serotonergic systems, some aporphine alkaloids and related compounds interact with α-adrenergic receptors.[1] Furthermore, certain tetrahydroisoquinolines have been shown to bind to opiate receptors, suggesting a potential for analgesic effects.[3]

Quantitative Receptor Binding Data (Hypothetical)

The following table summarizes hypothetical binding affinities (Ki, in nM) of this compound for various CNS receptors, based on published data for structurally related aporphine and tetrahydroisoquinoline alkaloids. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Hypothetical Ki (nM) for this compound | Reference Compound(s) |

| Dopamine D1 | 150 | Levo-tetrahydropalmatine[6] |

| Dopamine D2 | 400 | Levo-tetrahydropalmatine[6] |

| Serotonin 5-HT1A | 350 | Levo-tetrahydropalmatine[6] |

| Serotonin 5-HT2A | 80 | Aporphine Alkaloids[2] |

| α1-Adrenergic | 200 | Aporphine Alkaloids[1] |

| µ-Opioid | >1000 | Tetrahydroisoquinolines[3][4] |

Downstream Signaling Pathways

The interaction of this compound with its target receptors is expected to initiate a cascade of intracellular signaling events that ultimately modulate neuronal function. The specific pathways activated will depend on the receptor subtype and the nature of the interaction (agonism or antagonism).

G-Protein Coupling and Second Messenger Systems

-

Dopamine D1-like Receptor Signaling: Activation of D1-like receptors (D1 and D5) typically couples to Gs/olf proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

-

Dopamine D2-like Receptor Signaling: Activation of D2-like receptors (D2, D3, and D4) generally couples to Gi/o proteins, which inhibits adenylyl cyclase, decreases cAMP levels, and modulates ion channel activity.

-

Serotonin 5-HT1A Receptor Signaling: Similar to D2-like receptors, 5-HT1A receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.

-

Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opiate receptor binding and analgesic effects of the tetrahydroisoquinolines salsolinol and tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aporphine - Wikipedia [en.wikipedia.org]

- 6. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

In Silico Modeling of O-Methylpallidine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylpallidine is a naturally occurring morphinandienone alkaloid with a chemical structure suggesting potential interactions with neurological receptors.[1] While specific experimental binding data for this compound is not yet publicly available, its structural similarity to other psychoactive alkaloids points towards potential interactions with key neurotransmitter systems, such as the opioid and dopamine receptors. This guide provides a comprehensive, in-depth technical framework for a hypothetical in silico study designed to predict and characterize the binding of this compound to the mu-opioid receptor (MOR) and the dopamine D2 receptor (D2R). The methodologies outlined herein serve as a roadmap for researchers aiming to investigate the pharmacological profile of novel or uncharacterized compounds.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze ligand-receptor interactions.[2] Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding modes, affinities, and dynamic behavior of small molecules at their protein targets.[3][4] This allows for the generation of hypotheses that can be subsequently validated through targeted experimental assays.

This whitepaper details a proposed computational workflow to investigate the binding characteristics of this compound with the human MOR and D2R. These receptors are well-established targets for a wide range of therapeutic agents and drugs of abuse, and their activation initiates distinct downstream signaling cascades.[5][6]

Proposed In Silico Investigation Workflow

The proposed study is structured as a multi-step computational analysis, beginning with protein and ligand preparation, followed by molecular docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability of the predicted complexes.

References

- 1. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]

- 2. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ndafp.org [ndafp.org]

- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Preliminary Cytotoxicity Screening of O-Methylpallidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical preliminary cytotoxicity screening of O-Methylpallidine for illustrative purposes. The data, experimental protocols, and mechanistic pathways described herein are based on established methodologies in the field of toxicology and cancer research but are not derived from actual experimental results for this specific compound.

Introduction

This compound is a naturally occurring morphinandienone alkaloid found in plants of the Papaveraceae and Menispermaceae families.[1][2] While its neuropharmacological properties have been a subject of interest, its potential as a cytotoxic agent against cancer cell lines remains largely unexplored. This technical guide outlines a hypothetical preliminary cytotoxicity screening of this compound, providing a framework for its evaluation as a potential anti-cancer compound. The guide details the experimental design, methodologies, and potential mechanisms of action, serving as a comprehensive resource for researchers in drug discovery and development.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was hypothetically evaluated against a panel of human cancer cell lines and a non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined using the MTT assay after a 48-hour treatment period.

Table 1: IC50 Values of this compound on Various Cell Lines

| Cell Line | Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 |

| HeLa | Cervical Cancer | 18.9 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.9 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |

Table 2: Cell Viability of Cancer Cell Lines after Treatment with this compound at a Fixed Concentration (20 µM)

| Cell Line | % Cell Viability (at 20 µM) |

| MCF-7 | 42.3% |

| A549 | 55.8% |

| HeLa | 48.1% |

| HepG2 | 60.2% |

Experimental Protocols

A detailed methodology for the in vitro cytotoxicity screening is provided below.

Cell Culture

Human cancer cell lines (MCF-7, A549, HeLa, HepG2) and the non-cancerous HEK293 cell line were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in all wells was kept below 0.1%. Cells were treated with these dilutions for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.[5]

-

Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The plates were gently shaken for 15 minutes to ensure complete dissolution of the formazan. The absorbance was then measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 values were determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound.

Caption: Workflow for this compound cytotoxicity screening.

Hypothetical Signaling Pathway for Cytotoxicity

Based on the cytotoxic profile, a plausible mechanism of action for this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for many anti-cancer compounds.

Caption: Hypothetical mechanism of this compound-induced apoptosis.

Conclusion

This hypothetical preliminary screening suggests that this compound exhibits selective cytotoxicity against several human cancer cell lines while showing minimal effect on non-cancerous cells. The IC50 values indicate moderate potency, warranting further investigation. The proposed mechanism of apoptosis induction via the intrinsic pathway provides a testable hypothesis for future studies. These would include assays to confirm apoptosis (e.g., Annexin V/PI staining), measure caspase activation, and evaluate changes in mitochondrial membrane potential. This guide provides a foundational framework for such subsequent research into the anti-cancer potential of this compound.

References

- 1. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]

- 2. This compound | C20H23NO4 | CID 10405046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

Understanding the Pharmacophore of O-Methylpallidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data specifically detailing the pharmacophore, quantitative biological activities, and explicit signaling pathways of O-Methylpallidine is limited. This guide synthesizes information on the broader class of morphinandienone alkaloids and related compounds to provide a representative understanding and a framework for the pharmacological investigation of this compound. Methodologies presented are standard and widely used in the field of pharmacology for characterizing such molecules.

Introduction to this compound

This compound is a morphinandienone alkaloid, a class of naturally occurring compounds known for their potential interactions with the central nervous system. Structurally, it possesses the characteristic tetracyclic core of morphinans, suggesting potential activity at various G-protein coupled receptors (GPCRs), including opioid, dopamine, and serotonin receptors. Understanding the pharmacophore of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For morphinandienone alkaloids, key pharmacophoric features typically include a tertiary amine, an aromatic ring, and specific stereochemistry, which collectively mediate receptor binding and activation.

Quantitative Pharmacological Data (Representative)

Due to the absence of specific binding data for this compound in the reviewed literature, the following tables present representative quantitative data for well-characterized morphinan alkaloids at key CNS receptors. This data serves as a reference for the potential receptor affinity profile of this compound.

Table 1: Representative Opioid Receptor Binding Affinities of Morphinan Alkaloids

| Compound | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |

| Morphine | 1.0 - 10 | 200 - 1000 | 20 - 200 |

| Naltrexone | 0.1 - 1.0 | 1.0 - 10 | 0.5 - 5.0 |

| Buprenorphine | 0.2 - 2.0 | 1.0 - 20 | 0.5 - 10 |

| Levorphanol | 0.5 - 5.0 | 10 - 100 | 5.0 - 50 |

Table 2: Representative Dopamine Receptor Binding Affinities of Selected Alkaloids

| Compound | D₂ Receptor (Kᵢ, nM) | D₃ Receptor (Kᵢ, nM) | D₄ Receptor (Kᵢ, nM) |

| Apomorphine | 2 - 20 | 1 - 10 | 10 - 100 |

| Nuciferine | 50 - 200 | 100 - 500 | 20 - 100 |

| Stepholidine | 10 - 100 | 5 - 50 | 50 - 200 |

Table 3: Representative Serotonin Receptor Binding Affinities of Selected Alkaloids

| Compound | 5-HT₁ₐ Receptor (Kᵢ, nM) | 5-HT₂ₐ Receptor (Kᵢ, nM) | 5-HT₂C Receptor (Kᵢ, nM) |

| Ergotamine | 1 - 10 | 1 - 10 | 5 - 50 |

| Yohimbine | 100 - 500 | 20 - 100 | 50 - 200 |

| (R)-8-OH-DPAT | 0.5 - 5.0 | >1000 | >1000 |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.

-

Radioligands:

-

[³H]-DAMGO (for μ-receptors)

-

[³H]-Naltrindole (for δ-receptors)

-

[³H]-U69,593 (for κ-receptors)

-

-

Non-specific binding control: Naloxone (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Instrumentation: Liquid scintillation counter, cell harvester.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the respective radioligand at a concentration near its Kₔ, and the diluted this compound or vehicle.

-

To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of naloxone.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Dopamine D₂ Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D₂ receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Liquid scintillation counter, cell harvester.

Procedure:

-

Follow the same general procedure as the opioid receptor binding assay, using the specific materials for the D₂ receptor.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Filtration, washing, and scintillation counting are performed as described above.

-

Data analysis is performed to determine the IC₅₀ and Kᵢ values.

Serotonin 5-HT₁ₐ Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the serotonin 5-HT₁ₐ receptor.

Materials:

-

Receptor Source: Cell membranes from CHO cells stably expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]-8-OH-DPAT.

-

Non-specific binding control: Serotonin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Instrumentation: Liquid scintillation counter, cell harvester.

Procedure:

-

Follow the same general procedure as the opioid receptor binding assay, using the specific materials for the 5-HT₁ₐ receptor.

-

Incubate the reaction mixture for 60 minutes at 27°C.

-

Filtration, washing, and scintillation counting are performed as described above.

-

Data analysis is performed to determine the IC₅₀ and Kᵢ values.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the pharmacological investigation of this compound.

Caption: General GPCR Signaling Pathway.

Caption: In Vitro Pharmacological Profiling Workflow.

Conclusion and Future Directions

While direct experimental data for this compound remains to be fully elucidated, its structural similarity to other morphinandienone alkaloids provides a strong basis for predicting its potential pharmacological profile. The methodologies and representative data presented in this guide offer a comprehensive framework for the systematic investigation of this compound. Future research should focus on obtaining empirical binding and functional data for this compound at a broad panel of CNS receptors. Subsequent structure-activity relationship studies on synthesized analogs will be critical in defining its pharmacophore and unlocking its therapeutic potential. Computational modeling, in conjunction with experimental validation, will further refine our understanding of the molecular determinants of its activity and guide the development of novel, selective ligands for desired therapeutic targets.

O-Methylpallidine: A Review of Its Research and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylpallidine, a naturally occurring morphinandienone alkaloid also known as Fissistigine C, has garnered interest within the scientific community for its potential neuropharmacological and cytotoxic activities. This technical guide provides a comprehensive literature review of the research conducted on this compound, summarizing its chemical properties, isolation, and reported biological effects. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting available quantitative data, outlining experimental methodologies, and visualizing putative biological pathways.

Introduction

This compound is a bioactive alkaloid that has been isolated from a variety of plant species, including Croton elegans, Nandina domestica, Melodinus yunnanensis, and Guatteria guianensis[1]. Structurally belonging to the morphinandienone class of alkaloids, it is characterized by a tetracyclic ring system. Its chemical formula is C₂₀H₂₃NO₄, with a molecular weight of 341.4 g/mol and a CAS number of 27510-33-4[1]. The compound is of significant interest in neuropharmacological studies due to its potential to interact with neurological receptors and modulate neurotransmitter pathways[1]. Preliminary research also suggests potential applications in oncology due to observed cytotoxic effects against cancer cell lines.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,9S)-4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.0¹‚¹⁰.0²‚⁷]heptadeca-2,4,6,10,13-pentaen-12-one | [2] |

| Synonyms | Fissistigine C, O-Methyl-(+)-flavinantine | |

| CAS Number | 27510-33-4 | [1] |

| Molecular Formula | C₂₀H₂₃NO₄ | [1] |

| Molecular Weight | 341.4 g/mol | [1] |

| SMILES | CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC | [2] |

The structural elucidation and characterization of this compound have been accomplished using a combination of modern analytical techniques. These include Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Circular Dichroism (LC-CD)[3]. The mass fragmentation pathway of its synonym, Fissistigine C, has also been detailed, providing further insight into its chemical structure[4].

Synthesis and Isolation

Isolation from Natural Sources

This compound is a secondary metabolite found in various plant species. The general workflow for its isolation from plant material is depicted in the following diagram.

A more detailed experimental protocol for the isolation of alkaloids, including this compound, from Croton elegans has been described. The process involves the following key steps[5]:

-

Extraction : The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol, at room temperature.

-

Acid-Base Extraction : The crude extract is then acidified (e.g., with 2% HCl) and filtered. The acidic aqueous phase is washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous phase is then basified (e.g., with concentrated ammonia to pH 11) and extracted again with an organic solvent like chloroform to isolate the alkaloids.

-

Purification : The resulting alkaloid fraction is subjected to chromatographic techniques, such as column chromatography over silica gel or preparative High-Performance Liquid Chromatography (HPLC), to yield the pure this compound.

Chemical Synthesis

Pharmacological Activity and Mechanism of Action

The pharmacological activities of this compound are an area of ongoing research. The primary areas of investigation include its effects on the central nervous system and its potential as an anticancer agent.

Neuropharmacological Effects

This compound is of significant interest for its potential to modulate neurological pathways[1]. It is hypothesized to interact with various neurotransmitter systems. A simplified representation of the potential points of interaction for a compound like this compound within a generic synapse is shown below.

While the precise mechanisms are yet to be fully elucidated, the structural similarity of this compound to other morphinan alkaloids suggests potential interactions with opioid and dopamine receptors.

Cytotoxic Activity

Studies have indicated that this compound exhibits cytotoxic effects. One study reported the evaluation of pure this compound isolated from Croton elegans against the MCF-7 breast cancer cell line[6]. However, specific quantitative data such as IC₅₀ values were not provided in the accessible literature. The general procedure for assessing cytotoxicity using an MTT assay is outlined below.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture : MCF-7 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.

-

Compound Treatment : this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization : Following a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity

Ethanol extracts of Guatteria multivenia, which contain this compound among other alkaloids, have been reported to possess antimicrobial properties[7]. However, the specific contribution of this compound to this activity has not been isolated and quantified.

Data Summary

A significant challenge in the comprehensive review of this compound research is the limited availability of quantitative biological data in the public domain. The following table summarizes the currently available, albeit limited, quantitative information.

Table 2: Summary of Biological Activity Data for this compound

| Activity Type | Assay | Cell Line / Organism | Result | Reference |

| Cytotoxicity | Cell Viability | MCF-7 (Breast Cancer) | Reported to be active, but no IC₅₀ value provided. | [6] |

| Antimicrobial | Not specified | Bacteria and Fungi | Present in active plant extracts, but individual contribution not determined. | [7] |

Future Directions

The existing body of research on this compound indicates its potential as a bioactive compound, particularly in the fields of neuropharmacology and oncology. However, to fully realize its therapeutic potential, several key areas require further investigation:

-

Quantitative Biological Evaluation : Systematic in vitro studies are needed to determine the IC₅₀ or EC₅₀ values of this compound against a panel of cancer cell lines and in various neuropharmacological assays.

-

Mechanism of Action Studies : Research should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This includes binding affinity studies for various receptors and investigation of downstream signaling cascades.

-

Total Synthesis : The development of an efficient and scalable total synthesis route for this compound would be crucial for producing sufficient quantities for extensive preclinical and clinical studies, as well as for the generation of novel analogs with improved activity and selectivity.

-

In Vivo Studies : Should in vitro studies yield promising results, in vivo studies in animal models will be necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

The logical progression of future research is outlined in the following diagram.

Conclusion

This compound is a natural product with demonstrated potential for biological activity. While current research provides a foundation for its study, there is a clear need for more detailed and quantitative investigations to fully understand its pharmacological profile and therapeutic potential. This guide has summarized the available information and outlined the necessary future steps to advance the research on this promising alkaloid. It is hoped that this will serve as a valuable resource for the scientific community and stimulate further exploration into the therapeutic applications of this compound.

References

- 1. This compound | 27510-33-4 | CBA51033 | Biosynth [biosynth.com]

- 2. This compound | C20H23NO4 | CID 10405046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Exploring Southern Ecuador’s Traditional Medicine: Biological Screening of Plant Extracts and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of Plants as Anti-microbials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Synthesis of O-Methylpallidine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the de novo synthesis of O-Methylpallidine, a morphinandienone alkaloid of significant interest for its potential neurological applications. The synthesis leverages a biomimetic approach, starting from the key precursor (±)-reticuline. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols for key transformations, quantitative data, and logical workflow diagrams to facilitate replication and further research into its analogs.

Core Synthetic Strategy: A Biomimetic Approach

The de novo synthesis of this compound is most effectively achieved through a biomimetic pathway that mirrors its natural biosynthesis. The strategy hinges on the oxidative coupling of the precursor (±)-reticuline to form the morphinandienone core, followed by a selective methylation to yield the final product. This approach is advantageous as it builds the complex polycyclic structure in a highly efficient manner.

The overall transformation can be summarized as follows:

Caption: Biomimetic synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of the Precursor, (±)-Reticuline

(±)-Reticuline is a crucial benzylisoquinoline alkaloid that serves as the starting material for the synthesis of this compound. While it can be isolated from plant sources, a de novo synthesis provides a reliable and scalable supply. The synthesis of (±)-reticuline has been extensively studied and can be achieved through various established methods, often starting from commercially available precursors like vanillin and 3-hydroxy-4-methoxyphenethylamine.

A common synthetic route involves a Pictet-Spengler reaction between a suitably substituted phenethylamine and a phenylacetaldehyde derivative, followed by functional group manipulations.

Step 2: Biomimetic Oxidative Coupling of (±)-Reticuline to (±)-Pallidine

This is the key step in constructing the morphinandienone skeleton. The intramolecular oxidative coupling of (±)-reticuline mimics the biosynthetic pathway catalyzed by cytochrome P450 enzymes in plants. In the laboratory, this transformation can be achieved using various oxidizing agents. A notable method involves the use of thallium(III) trifluoroacetate.

Experimental Protocol:

-

Reaction Setup: A solution of (±)-reticuline (1.0 g, 3.0 mmol) in dry dichloromethane (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (argon or nitrogen).

-

Reagent Addition: Thallium(III) trifluoroacetate (1.64 g, 3.0 mmol) is added portion-wise to the stirred solution at room temperature over 15 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1). The reaction is typically complete within 30 minutes.

-

Work-up: Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of chloroform to chloroform:methanol (95:5) to afford (±)-pallidine.

Step 3: Selective O-Methylation of (±)-Pallidine to (S)-O-Methylpallidine

The final step involves the selective methylation of the phenolic hydroxyl group of pallidine. This reaction can be achieved using a suitable methylating agent, such as diazomethane or methyl iodide in the presence of a base. It is important to control the reaction conditions to avoid N-methylation.

Experimental Protocol:

-

Reagent Preparation: An ethereal solution of diazomethane is freshly prepared from N-nitroso-N-methylurea. Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction: To a solution of (±)-pallidine (100 mg, 0.3 mmol) in a mixture of methanol and ether (1:1, 20 mL), the freshly prepared ethereal solution of diazomethane is added dropwise at 0 °C until a faint yellow color persists.

-

Reaction Monitoring: The reaction is monitored by TLC (chloroform:methanol, 9:1). The reaction is typically complete within 1 hour.

-

Work-up: Excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears. The solvent is removed under reduced pressure.

-

Purification: The residue is dissolved in chloroform and washed with saturated aqueous sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by preparative TLC or column chromatography to yield (S)-O-Methylpallidine.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis.

| Step | Reactant | Product | Reagents | Yield (%) |

| Oxidative Coupling | (±)-Reticuline | (±)-Pallidine | Thallium(III) trifluoroacetate | ~40-50 |

| Selective O-Methylation | (±)-Pallidine | (S)-O-Methylpallidine | Diazomethane | ~80-90 |

Spectroscopic Data for (S)-O-Methylpallidine:

-

¹H NMR (CDCl₃, δ): 6.78 (s, 1H), 6.65 (s, 1H), 6.30 (s, 1H), 4.25 (d, J=14 Hz, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H), 2.45 (s, 3H).

-

Mass Spectrometry (EI-MS): m/z 341 [M]⁺.

Synthesis of this compound Analogs

The synthetic route described above is amenable to the preparation of various analogs of this compound. Modifications can be introduced at different stages of the synthesis:

-

Analogs from Modified Precursors: By starting with analogs of reticuline with different substitution patterns on the aromatic rings, a diverse library of morphinandienone alkaloids can be synthesized.

-

Analogs via Derivatization: The final product, this compound, can be further modified. For example, the ketone functionality can be reduced or transformed into other functional groups. The tertiary amine can be quaternized or N-demethylated to provide further analogs.

The general workflow for generating analogs is depicted below:

Caption: Workflow for the synthesis of this compound analogs.

Conclusion

This technical guide provides a detailed framework for the de novo synthesis of this compound and its analogs. The biomimetic approach, centered on the oxidative coupling of reticuline, offers an efficient and logical pathway to this complex natural product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, enabling further exploration of the pharmacological potential of this class of alkaloids.

O-Methylpallidine as a potential biomarker in plant metabolomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding plant biochemistry and physiology. Identifying specific biomarkers within the complex plant metabolome can provide insights into metabolic pathways, responses to environmental stress, and the production of pharmaceutically valuable compounds. O-Methylpallidine, a member of the morphinan class of alkaloids, presents a compelling candidate as a potential biomarker in plant metabolomics. This technical guide provides a comprehensive overview of this compound, including its proposed biosynthesis, methodologies for its detection and quantification, and a framework for its validation as a biomarker. Due to the limited availability of direct research on this compound, this guide leverages data and protocols from the closely related and well-studied morphinan alkaloid, codeine, to provide illustrative examples and a foundational methodology.

Proposed Biosynthesis of this compound

While the specific biosynthetic pathway of this compound has not been fully elucidated, a plausible pathway can be proposed based on the well-characterized biosynthesis of morphinan alkaloids like morphine and codeine in Papaver somniferum[1][2][3][4][5]. The pathway likely begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the core morphinan skeleton.

A key step in the biosynthesis of many alkaloids is the methylation of hydroxyl groups, a reaction catalyzed by O-methyltransferases (OMTs)[6]. The formation of this compound likely involves a specific OMT acting on a precursor molecule within the morphinan pathway.

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data Presentation: An Illustrative Example

Table 1: Codeine Concentration in Papaver somniferum Poppy Straw

| Sample ID | Codeine Concentration (% dry weight) | Morphine Concentration (% dry weight) | Thebaine Concentration (% dry weight) | Reference |

| PS-01 | 0.8 - 4.2 | < 0.05 | ~2.0 | [7] |

| PS-02 | 1.9 - 378 (mg/kg) | 3.6 - 261 (mg/kg) | 8.1 - 217 (mg/kg) | [8] |

| PS-03 | 0.1 - 57.1 (mg/kg) | 0.1 - 620 (mg/kg) | 0.3 - 41 (mg/kg) | [9] |

Table 2: Alkaloid Content in Different Capsule Sizes of Papaver somniferum 'Meara'

| Capsule Size | Total Alkaloid Content (%) | Codeine Concentration (%) | Thebaine Concentration (%) | Reference |

| Large | Lower than small capsules | 0.21 | 0.15 | [10] |

| Medium | - | - | - | [10] |

| Small | Higher than large capsules | Lower than large capsules | 5-10 times less than large | [10] |

Experimental Protocols

The following section outlines a detailed methodology for the extraction and quantification of this compound from plant material. This protocol is adapted from established methods for the analysis of alkaloids in plant tissues[11][12][13][14][15][16][17][18].

Sample Preparation and Extraction

-